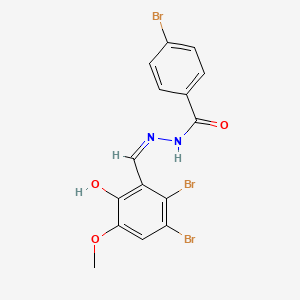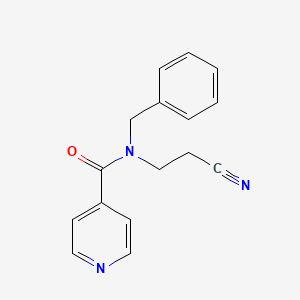![molecular formula C25H24N2O3 B6106042 N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-isobutoxybenzamide](/img/structure/B6106042.png)
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-isobutoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-isobutoxybenzamide, also known as BIBX1382, is a chemical compound that has been widely studied for its potential use in cancer treatment. This compound has been found to have a high affinity for the epidermal growth factor receptor (EGFR), which is a protein that is often overexpressed in cancer cells. In
Mécanisme D'action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-isobutoxybenzamide involves its binding to the EGFR. When this compound binds to the EGFR, it blocks the binding of epidermal growth factor (EGF) to the receptor. This, in turn, inhibits the downstream signaling pathways that are activated by the EGFR, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In addition to its inhibition of cell growth and proliferation, this compound has also been found to induce apoptosis (programmed cell death) in cancer cells. This compound has also been found to inhibit angiogenesis (the formation of new blood vessels), which is a critical process for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-isobutoxybenzamide in lab experiments is its high affinity for the EGFR. This makes it a potent inhibitor of EGFR signaling pathways, which can be useful for studying the role of the EGFR in cancer and other diseases. However, one limitation of using this compound is its potential for off-target effects. Because this compound can bind to other proteins besides the EGFR, it is important to carefully control for these effects in lab experiments.
Orientations Futures
There are a number of future directions for research on N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-isobutoxybenzamide. One area of interest is the development of more specific EGFR inhibitors that have fewer off-target effects. Another area of interest is the combination of this compound with other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is also interest in studying the potential use of this compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Méthodes De Synthèse
The synthesis method for N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-isobutoxybenzamide involves several steps. First, 2-methyl-3-nitrobenzoic acid is reacted with thionyl chloride to form 2-methyl-3-nitrobenzoyl chloride. This compound is then reacted with 2-amino-5-methylbenzoxazole to form 3-(1,3-benzoxazol-2-yl)-2-methylbenzoic acid. The final step involves reacting this compound with isobutylamine and 4-fluoro-3-nitrobenzoyl chloride to form this compound.
Applications De Recherche Scientifique
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-isobutoxybenzamide has been extensively studied for its potential use in cancer treatment. It has been found to have a high affinity for the EGFR, which is often overexpressed in cancer cells. By binding to the EGFR, this compound can inhibit the growth and proliferation of cancer cells. In addition to its potential use in cancer treatment, this compound has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-(2-methylpropoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c1-16(2)15-29-19-13-11-18(12-14-19)24(28)26-21-9-6-7-20(17(21)3)25-27-22-8-4-5-10-23(22)30-25/h4-14,16H,15H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMONQXJVIGNODP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)OCC(C)C)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(benzyloxy)-1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B6105969.png)

![1-(3-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone](/img/structure/B6105987.png)
![2-[1-(3-thienylmethyl)-2-piperidinyl]ethanol](/img/structure/B6105993.png)
![N-ethyl-1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-N-(4-pyridinylmethyl)-3-piperidinamine](/img/structure/B6105998.png)

![2-(4-ethyl-1-piperazinyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-indanecarboxamide](/img/structure/B6106010.png)
![2-(1,3-benzothiazol-2-yl)-4-[(cyclohexylamino)methylene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6106019.png)
![4-fluoro-N-({1-[(2E)-2-methyl-2-buten-1-yl]-3-piperidinyl}methyl)benzamide](/img/structure/B6106025.png)
![7-({[5-(4,5-dimethyl-3-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6106030.png)
![1-[4-(3-ethoxyphenoxy)but-2-yn-1-yl]pyrrolidine hydrochloride](/img/structure/B6106031.png)
![(3-ethoxyphenyl)[(3-methylphenyl)(2-oxido-1,3,2-dioxaphospholan-2-yl)methyl]amine](/img/structure/B6106033.png)
![3,4-bis[(2-fluorobenzoyl)amino]benzoic acid](/img/structure/B6106038.png)